N-propan-2-yl-4-(1,2,4-triazol-1-yl)benzamide
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Overview
Description
N-propan-2-yl-4-(1,2,4-triazol-1-yl)benzamide is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the 1,2,4-triazole ring in the structure imparts unique properties to the compound, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propan-2-yl-4-(1,2,4-triazol-1-yl)benzamide typically involves the reaction of 4-(1,2,4-triazol-1-yl)benzoic acid with isopropylamine. The reaction is carried out under reflux conditions in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-propan-2-yl-4-(1,2,4-triazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-propan-2-yl-4-(1,2,4-triazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-propan-2-yl-4-(1,2,4-triazol-1-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s therapeutic effects. Molecular docking studies have shown that the compound binds to the active site of enzymes, blocking their function .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
Mefentrifluconazole: 2-(4-(4-chlorophenoxy)-α,α,α-trifluoro-o-tolyl)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol
Uniqueness
N-propan-2-yl-4-(1,2,4-triazol-1-yl)benzamide is unique due to its specific substitution pattern on the benzamide and triazole rings. This unique structure imparts distinct biological activities and makes it a valuable compound for drug development. Its ability to form hydrogen bonds and interact with various enzymes sets it apart from other similar compounds .
Properties
IUPAC Name |
N-propan-2-yl-4-(1,2,4-triazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9(2)15-12(17)10-3-5-11(6-4-10)16-8-13-7-14-16/h3-9H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOUIZZGRXPWBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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